

physical and chemical properties of Penta-N-acetylchitopentaose

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Compound of Interest

Compound Name: Penta-N-acetylchitopentaose

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Penta-N-acetylchitopentaose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Penta-N-acetylchitopentaose**. This complex oligosaccharide plays a crucial role in various biological processes, including plant-microbe interactions and the elicitation of plant defense mechanisms. This document summarizes its key characteristics, details relevant experimental protocols for its analysis, and visualizes its involvement in significant signaling pathways.

Core Physical and Chemical Properties

Penta-N-acetylchitopentaose is a well-defined oligosaccharide with consistent and reproducible physical and chemical characteristics. The quantitative data for these properties are summarized in the table below, providing a clear reference for researchers.

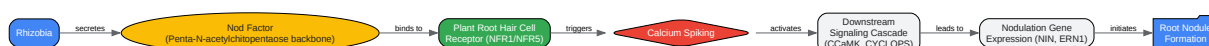
Property	Value	Reference
CAS Number	36467-68-2	[1]
Molecular Formula	C40H67N5O26	[1][2]
Molecular Weight	1033.98 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	285-295°C (with decomposition)	
Solubility	Soluble in water	
Purity	>95% (typically analyzed by HPLC)	[2]
Storage	-20°C	
Optical Rotation	While a specific value for Penta-N-acetylchitopentaose is not readily available in the literature, natural chitin, a polymer of β -(1 \rightarrow 4)-linked N-acetylglucosamine, is known to be levorotatory (exhibits a negative optical rotation).[3] It is therefore expected that Penta-N-acetylchitopentaose, as a short-chain oligomer of chitin, would also be levorotatory.	

Biological Activity and Signaling Pathways

Penta-N-acetylchitopentaose is a biologically active molecule recognized by plants as a signal for both symbiotic and defense responses. It functions as a key component of Nod factors in legume-rhizobia symbiosis and as a PAMP (Pathogen-Associated Molecular Pattern) in plant immunity.

Rhizobium-Legume Nodulation Pathway

In the symbiotic relationship between leguminous plants and rhizobia bacteria, lipo-chitooligosaccharides (LCOs), or Nod factors, are essential signaling molecules. **Penta-N-acetylchitopentaose** forms the backbone of these Nod factors. The perception of Nod factors by the plant's root hairs initiates a complex signaling cascade leading to the formation of nitrogen-fixing root nodules.

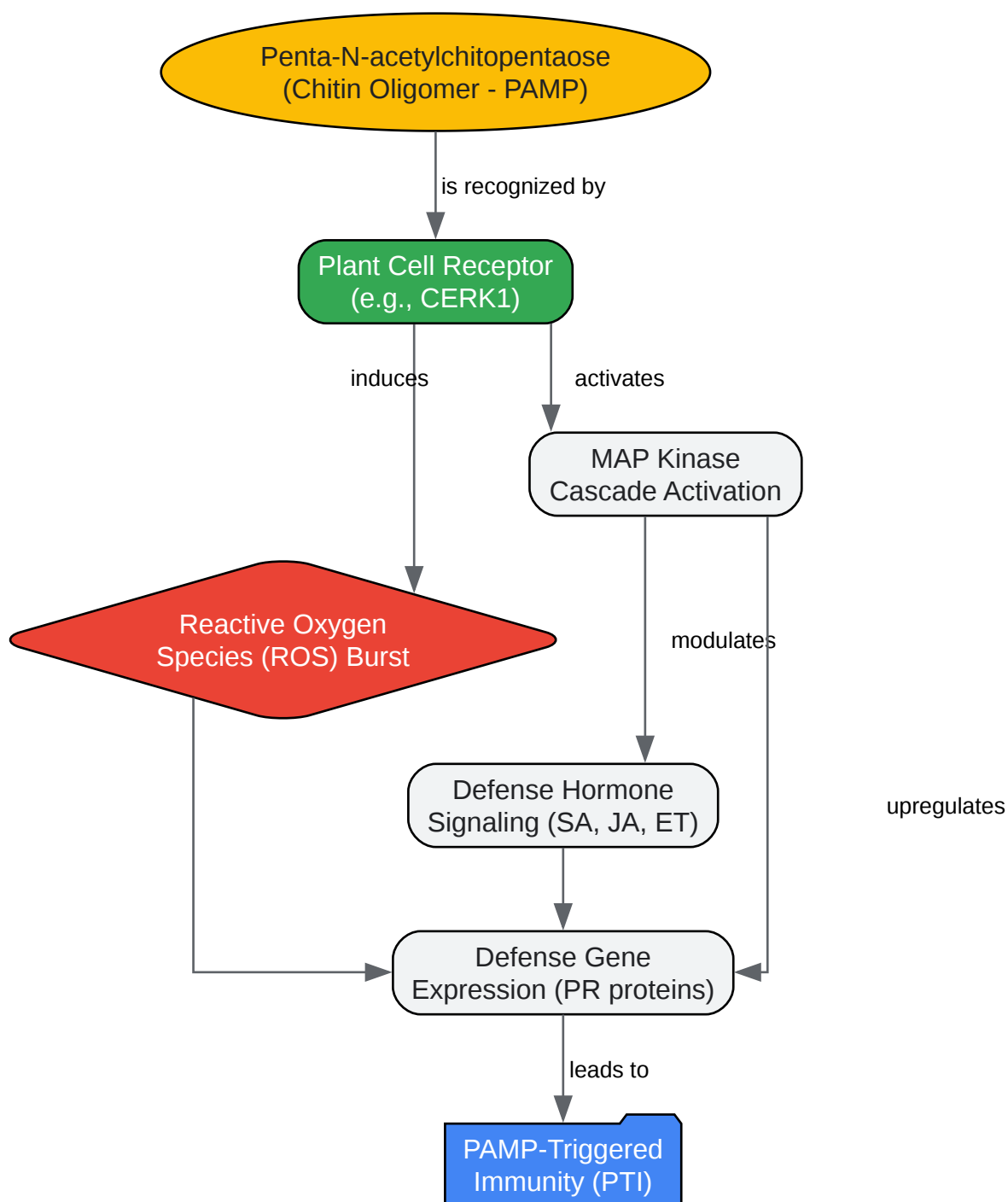


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Rhizobium-Legume Nodulation Signaling Pathway.

Plant Defense Induction Pathway

Chitin oligomers, such as **Penta-N-acetylchitopentaose**, are recognized by plants as a sign of fungal invasion, as chitin is a major component of fungal cell walls. This recognition triggers a defense response known as PAMP-Triggered Immunity (PTI).



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Plant Defense Induction via Chitin Oligomer Recognition.

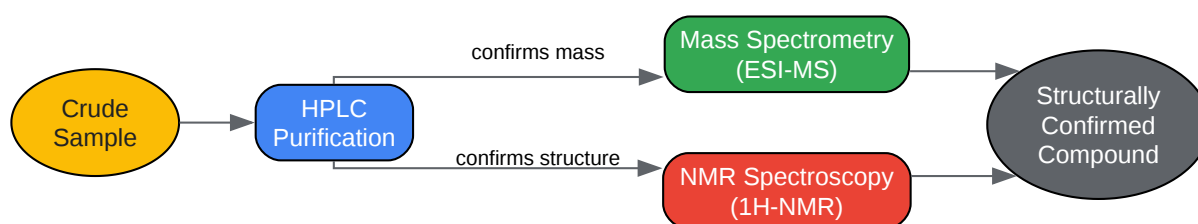
Experimental Protocols

Accurate characterization of **Penta-N-acetylchitopentaose** is critical for research and development. The following section outlines detailed methodologies for key analytical

techniques.

Workflow for Characterization

A typical workflow for the purification and characterization of **Penta-N-acetylchitopentaose** involves separation by High-Performance Liquid Chromatography (HPLC), followed by structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Workflow for Purification and Characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To purify and quantify **Penta-N-acetylchitopentaose** from a mixture.

Methodology:

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly used. Alternatively, an amine-based column can provide good separation.
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-5 min: 20% B

- 5-45 min: Linear gradient from 20% to 60% B
- 45-50 min: Hold at 60% B
- 50-55 min: Return to 20% B
- 55-60 min: Re-equilibration at 20% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm (for the amide bond) or a Refractive Index (RI) detector.
- Injection Volume: 20 μ L
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Penta-N-acetylchitopentaose**.

Methodology:

- Technique: Electrospray Ionization (ESI) Mass Spectrometry is well-suited for this type of molecule.
- Ionization Mode: Positive ion mode is typically used, and the molecule is often detected as its sodium adduct $[M+Na]^+$.
- Sample Infusion: The purified fraction from HPLC can be directly infused into the mass spectrometer.
- Expected m/z:
 - $[M+H]^+$: 1034.98
 - $[M+Na]^+$: 1056.96

- Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap mass spectrometer can be used for accurate mass measurement and further fragmentation studies (MS/MS) if needed to confirm the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of **Penta-N-acetylchitopentaose**.

Methodology:

- Technique: ^1H -NMR is used to identify the protons in the molecule. 2D-NMR techniques like COSY and HSQC can be used for more complex structural assignments.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified, lyophilized sample in 0.5 mL of deuterium oxide (D_2O).
 - Lyophilize the sample and re-dissolve in 0.5 mL of D_2O to minimize the residual HDO signal.
 - Transfer the final solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Key expected signals include:
 - Anomeric protons (H-1) between δ 4.5 and 5.2 ppm.
 - N-acetyl methyl protons as sharp singlets around δ 2.0 ppm.
 - Other sugar ring protons in the region of δ 3.2 to 4.0 ppm.
- Data Analysis: Integration of the N-acetyl signals relative to the anomeric proton signals can confirm the degree of polymerization and acetylation. The coupling constants of the

anomeric protons provide information about the stereochemistry of the glycosidic linkages (β -linkage is expected).

This guide provides a foundational understanding of **Penta-N-acetylchitopentaose** for professionals in research and drug development. The detailed information on its properties and the methodologies for its analysis will aid in its further investigation and potential applications.

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